molecular formula C9H15N3 B11784910 4-(5-Methyl-1H-pyrazol-1-yl)piperidine

4-(5-Methyl-1H-pyrazol-1-yl)piperidine

Cat. No.: B11784910
M. Wt: 165.24 g/mol
InChI Key: CNNYPWCASGWVCD-UHFFFAOYSA-N
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Description

4-(5-Methyl-1H-pyrazol-1-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a 5-methyl-1H-pyrazol-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methyl-1H-pyrazol-1-yl)piperidine typically involves the reaction of piperidine with 5-methyl-1H-pyrazole under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine, followed by nucleophilic substitution with 5-methyl-1H-pyrazole . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-Methyl-1H-pyrazol-1-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or pyrazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with hydrogenated piperidine or pyrazole rings.

    Substitution: Functionalized derivatives with various substituents on the piperidine or pyrazole rings.

Scientific Research Applications

4-(5-Methyl-1H-pyrazol-1-yl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug discovery and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(5-Methyl-1H-pyrazol-1-yl)piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Methyl-1H-pyrazol-5-yl)piperidine: A closely related compound with a similar structure but different substitution pattern.

    1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: Another pyrazole-substituted piperidine derivative with potential biological activities.

Uniqueness

4-(5-Methyl-1H-pyrazol-1-yl)piperidine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

4-(5-methylpyrazol-1-yl)piperidine

InChI

InChI=1S/C9H15N3/c1-8-2-7-11-12(8)9-3-5-10-6-4-9/h2,7,9-10H,3-6H2,1H3

InChI Key

CNNYPWCASGWVCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1C2CCNCC2

Origin of Product

United States

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